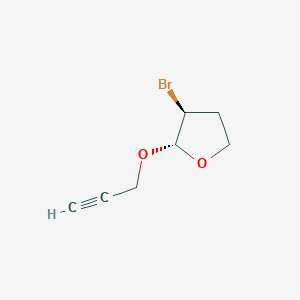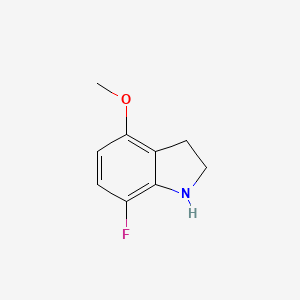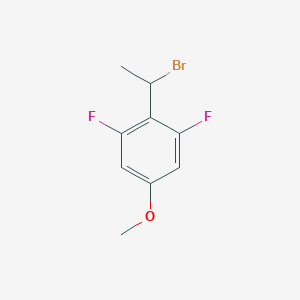![molecular formula C14H26N2O2 B13079988 N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane typically involves the reaction of 3-methyl-1,8-diazaspiro[4.5]decane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the diazaspirodecane core.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields 3-methyl-1,8-diazaspiro[4.5]decane, which can then be further functionalized .
Wissenschaftliche Forschungsanwendungen
N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the active diazaspirodecane core, which can then bind to target molecules and modulate their activity . The exact pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N′-Di-t-BOC-3-(trifluoromethyl)-1,8-diazaspiro[4.5]decane
- N-t-BOC-3-Fluoro-1,9-diazaspiro[5.5]undecane
- N-t-BOC-2-Oxo-1,7-diazaspiro[3.5]nonane
- N-t-BOC-1,7-Diazaspiro[3.5]nonane p-toluenesulfonate
Uniqueness
N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H26N2O2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl 3-methyl-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-9-14(15-10-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3 |
InChI-Schlüssel |
OMBOBGNUKHZOMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)


![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)

![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
